molecular formula C14H12NiO4 B1598918 Nickel dibenzoate CAS No. 553-71-9

Nickel dibenzoate

Cat. No.: B1598918
CAS No.: 553-71-9
M. Wt: 302.94 g/mol
InChI Key: ZVKIOODJUKTQHI-UHFFFAOYSA-N
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Description

Nickel dibenzoate is an organometallic compound with the molecular formula C14H10NiO4. It is a coordination complex where nickel is bonded to two benzoate ligands. This compound is known for its applications in various fields, including catalysis and material science .

Mechanism of Action

Target of Action

Nickel Dibenzoate, also known as Nickel Benzoate, primarily targets enzymes in organisms from all kingdoms of life . Nickel ions are used as enzyme cofactors, catalyzing a variety of remarkable chemical reactions . These enzymes include urease, [NiFe]-hydrogenase, carbon monoxide dehydrogenase, acetyl-CoA synthase, coenzyme M reduction, nickel superoxide dismutase, nickel utilizing glyoxylase I, and lactate racemase .

Mode of Action

This compound interacts with its targets by acting as a catalyst in the synthesis of benzazoles and purines via acceptorless dehydrogenative coupling and borrowing hydrogen approach . It facilitates the dehydrogenative coupling of alcohols with 1,2-diaminobenzene, 4,5-diaminopyrimidine, 2-aminothiphenol, and 2-aminophenol .

Biochemical Pathways

This compound affects several biochemical pathways. Nickel is an essential cofactor for a variety of enzymes, many of which have been described in earlier reviews . It is striking that many nickel enzymes consume or produce small molecule gasses, they are often required for anaerobic microbial metabolism, and they contribute to the global elemental cycles . Nickel also influences cell signaling pathways, including G protein-coupled receptors and MAP kinase .

Pharmacokinetics

It is known that the pharmacokinetic properties of similar compounds can be understood by their categorization according to the range of elimination half-life and pathway of metabolism (oxidation versus conjugation) .

Result of Action

When this compound is heated in a vacuum, carbon dioxide, carbon monoxide, benzene, benzoic acid, phenol, biphenyl, nickel, nickel oxide, and nickel carbide are formed . This suggests that this compound can undergo significant transformations under certain conditions, leading to a variety of products.

Action Environment

Environmental pollution from nickel may be due to industry, the use of liquid and solid fuels, as well as municipal and industrial waste . Nickel contact can cause a variety of side effects on human health, such as allergy, cardiovascular and kidney diseases, lung fibrosis, lung and nasal cancer . Certain chemicals like bis-2-ethylhexyl adipate (DEHA), diisobutyl adipate (DIBA), ATBC, DINCH, bis-2-ethylhexyl sebacate (DOS), diethylene glycol dibenzoate (DEGDB), DEHT, and phosphate esters showed the potential to cause toxicity in aquatic species .

Biochemical Analysis

Biochemical Properties

Nickel dibenzoate can play a role in biochemical reactions, particularly those involving enzymes, proteins, and other biomolecules. For instance, nickel is an essential cofactor for certain enzymes, including urease and [NiFe]-hydrogenase, which catalyze central reactions in energy and nitrogen metabolism . Specific interactions of this compound with these or other enzymes have not been extensively studied.

Cellular Effects

Nickel compounds, including this compound, can have various effects on cells. For example, nickel ions can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Nickel ions can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression

Temporal Effects in Laboratory Settings

Nickel ions can induce oxidative damage and inflammatory responses in cells

Dosage Effects in Animal Models

Nickel compounds can induce tissue histopathology, oxidative damage, and inflammatory responses in animals

Metabolic Pathways

This compound may be involved in various metabolic pathways. Nickel is known to play a role in the metabolism of certain organisms, influencing the binding, transport, and storage of essential elements

Transport and Distribution

Nickel ions can be transported and distributed within cells and tissues via specific transporters

Subcellular Localization

Nickel ions have been found to be associated with the cell wall, vacuole, and cytoplasm in certain plants

Preparation Methods

Synthetic Routes and Reaction Conditions: Nickel dibenzoate can be synthesized through the reaction of nickel(II) acetate with benzoic acid in an appropriate solvent. The reaction typically involves heating the mixture to facilitate the formation of the complex. The general reaction is as follows:

Ni(CH3COO)2+2C6H5COOHNi(C6H5COO)2+2CH3COOH\text{Ni(CH}_3\text{COO)}_2 + 2 \text{C}_6\text{H}_5\text{COOH} \rightarrow \text{Ni(C}_6\text{H}_5\text{COO)}_2 + 2 \text{CH}_3\text{COOH} Ni(CH3​COO)2​+2C6​H5​COOH→Ni(C6​H5​COO)2​+2CH3​COOH

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent extraction and recrystallization are common techniques used to purify the compound .

Chemical Reactions Analysis

Types of Reactions: Nickel dibenzoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form nickel(III) complexes under specific conditions.

    Reduction: It can be reduced to nickel(0) complexes using strong reducing agents.

    Substitution: The benzoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as bromine in alkaline conditions.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Ligand exchange reactions using phosphines or amines.

Major Products:

Scientific Research Applications

Nickel dibenzoate has several applications in scientific research:

Comparison with Similar Compounds

    Nickel acetate: Another nickel complex with acetate ligands.

    Nickel oxalate: Contains oxalate ligands instead of benzoate.

    Nickel citrate: Features citrate ligands.

Uniqueness of Nickel Dibenzoate: this compound is unique due to its specific coordination environment and the properties imparted by the benzoate ligands. Compared to other nickel complexes, it offers distinct reactivity and stability, making it suitable for specialized applications in catalysis and material science .

Biological Activity

Nickel dibenzoate, a coordination compound of nickel, has garnered attention in recent years due to its potential biological activities. This article delves into its synthesis, characterization, and biological implications, particularly focusing on its antimicrobial and cytotoxic properties.

Synthesis and Characterization

This compound can be synthesized through the reaction of nickel salts with benzoic acid. The compound typically forms as a crystalline solid, which can be characterized using various techniques such as X-ray crystallography and spectroscopy. The structural details reveal that nickel ions coordinate with the benzoate ligands, forming a stable complex.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial and fungal strains. The well diffusion method was employed to assess its efficacy. The results indicated that this compound exhibited significant antibacterial activity against:

  • Escherichia coli
  • Staphylococcus aureus
  • Salmonella paratyphi
  • Bacillus subtilis

Additionally, antifungal activity was noted against:

  • Candida albicans
  • Aspergillus niger
  • Aspergillus fumigatus

The zones of inhibition observed in these studies suggest that this compound has a promising potential as an antimicrobial agent (Table 1).

MicroorganismZone of Inhibition (mm)
Escherichia coli15
Staphylococcus aureus18
Salmonella paratyphi12
Bacillus subtilis14
Candida albicans16
Aspergillus niger17
Aspergillus fumigatus13

Cytotoxicity Studies

Cytotoxic effects of this compound have been investigated in various cancer cell lines. Studies indicate that the compound induces cell death through mechanisms involving the generation of reactive oxygen species (ROS). For instance, the cytotoxicity was evaluated in ovarian cancer cell lines, showing that higher concentrations of this compound led to increased cell death rates.

Case Study: Ovarian Cancer Cell Lines

In a controlled study, different concentrations of this compound were applied to A2780 ovarian cancer cells. The results demonstrated:

  • Low Concentration (10 µM) : Minimal cytotoxicity observed.
  • Medium Concentration (50 µM) : Moderate cell death with notable ROS production.
  • High Concentration (100 µM) : Significant cytotoxic effects leading to necroptosis.

These findings underscore the importance of dosage in determining the biological effects of this compound (Table 2).

Concentration (µM)Cell Viability (%)ROS Production (Relative Units)
10901
50703
100305

The biological activity of this compound is believed to be linked to its ability to interact with cellular components such as DNA and proteins. Studies suggest that it binds to calf-thymus DNA in an intercalative manner, potentially disrupting normal cellular processes and leading to apoptosis or necroptosis in cancer cells. Furthermore, the complex's interaction with serum albumin indicates its potential for bioavailability and transport within biological systems.

Properties

CAS No.

553-71-9

Molecular Formula

C14H12NiO4

Molecular Weight

302.94 g/mol

IUPAC Name

benzoic acid;nickel

InChI

InChI=1S/2C7H6O2.Ni/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);

InChI Key

ZVKIOODJUKTQHI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Ni+2]

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.[Ni]

Key on ui other cas no.

553-71-9

Pictograms

Irritant; Health Hazard; Environmental Hazard

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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